Bienvenue dans la boutique en ligne BenchChem!

2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine

Physicochemical differentiation Molecular weight Lipophilicity

2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 1094220-33-3) is a differentiated α-isobutylamine benzimidazole scaffold. Its sterically hindered chiral secondary amine enhances metabolic stability and stereochemical diversity in lead optimization, distinguishing it from linear analogs. Ideal for diversity-oriented screening, kinase/GPCR inhibitor synthesis, and agrochemical derivatization. Available in free base and dihydrochloride salt forms for HTS compatibility. Request a quote for competitive bulk or custom synthesis pricing.

Molecular Formula C12H17N3
Molecular Weight 203.289
CAS No. 1094220-33-3
Cat. No. B2380285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine
CAS1094220-33-3
Molecular FormulaC12H17N3
Molecular Weight203.289
Structural Identifiers
SMILESCC(C)C(C1=NC2=CC=CC=C2N1C)N
InChIInChI=1S/C12H17N3/c1-8(2)11(13)12-14-9-6-4-5-7-10(9)15(12)3/h4-8,11H,13H2,1-3H3
InChIKeyRRJWFRVOKOQSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine – Structural Identity and Physicochemical Baseline for Research Sourcing (CAS 1094220-33-3)


2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 1094220-33-3) is a synthetic low-molecular-weight benzimidazole derivative with the molecular formula C₁₂H₁₇N₃ and a molecular weight of 203.28 g/mol . The compound features a 1-methylbenzimidazole core linked at the 2-position to a branched 2-methylpropan-1-amine side chain, placing it within the class of 2-(aminoalkyl)-1-methylbenzimidazoles. This scaffold is recognized in medicinal chemistry as a privileged structure capable of engaging diverse biological targets, although direct bioactivity data for this specific compound remain absent from the peer-reviewed literature as of 2026 [1]. Its primary utility lies in serving as a chiral or achiral building block for the synthesis of more elaborate pharmacologically active molecules.

Why Generic 2-(Aminoalkyl)benzimidazole Substitution Is Not Straightforward for 2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 1094220-33-3)


Although numerous 2-(aminoalkyl)-1-methylbenzimidazole congeners share the same heterocyclic core, subtle variations in side-chain length, branching, and N-substitution can profoundly alter physicochemical properties, target engagement, and pharmacokinetic behavior [1]. The target compound bears a unique α-isobutylamine motif (2-methylpropan-1-amine) that distinguishes it from the more common linear propan-1-amine, gem-dimethyl, or unsubstituted methylene-linked analogs. Even in the absence of published biological data, established structure–activity relationships within the 2-alkylbenzimidazole class demonstrate that steric bulk adjacent to the amine, hydrogen-bond donor/acceptor topology, and logP all influence molecular recognition, making simple interchange without experimental validation a significant risk in hit-to-lead or chemical biology workflows [2].

Quantitative Differentiation Evidence for 2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 1094220-33-3) Relative to Closest Analogs


Molecular Weight and Lipophilicity Advantage Over Lower-Molecular-Weight 2-(Aminoalkyl)benzimidazole Analogs

The target compound exhibits a higher molecular weight (203.28 g/mol) and a more branched lipophilic side chain compared to the common synthetic congeners 2-(1-methylbenzimidazol-2-yl)propan-2-amine (CAS 157763-26-3, MW 189.26) and 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 797814-91-6 free base, MW 189.26) . The additional methylene and branching are predicted to increase logP by approximately 0.5–0.8 units based on fragment-based calculations, potentially enhancing membrane permeability and altering tissue distribution profiles, although direct experimental logP data are not publicly available [1].

Physicochemical differentiation Molecular weight Lipophilicity

Steric Differentiation at the α-Carbon: Impact on Hydrogen-Bonding and Chiral Recognition

The target compound bears a 2-methylpropan-1-amine group in which the amine is attached to a chiral secondary carbon adjacent to an isopropyl moiety. This sterically encumbered α-carbon environment distinguishes it from the gem-dimethyl analog (CAS 157763-26-3), where the amine is attached to a quaternary carbon, and from the linear propan-1-amine analog (CAS 797814-91-6), where the amine is attached to a primary carbon . The chiral secondary amine architecture offers potential for enantioselective interactions with biological targets and can serve as a chiral building block for asymmetric synthesis, whereas the gem-dimethyl analog is achiral at this position. The increased steric bulk may also reduce metabolic N-dealkylation rates, a common clearance pathway for benzimidazole-alkylamines [1].

Steric effects Hydrogen bonding Chiral building block

Availability as a Dihydrochloride Salt Form for Enhanced Aqueous Solubility

The target compound is commercially available as a dihydrochloride salt (MW 276.20 g/mol, formula C₁₂H₁₉Cl₂N₃) with a reported purity of 95% [1]. Salt formation with HCl imparts significantly higher aqueous solubility compared to the free base form, which is critical for in vitro assay preparation and in vivo dosing. The closest comparator, 2-(1-methylbenzimidazol-2-yl)propan-2-amine (CAS 157763-26-3), is typically supplied only as the free base (purity 97%), potentially limiting its utility in aqueous biological assays without additional formulation . This difference in available salt forms can directly influence procurement decisions for laboratories requiring ready-to-use water-soluble benzimidazole building blocks.

Salt form Aqueous solubility Formulation

Absence of Published Bioactivity Data as a Differentiator: A Clean-Slate Scaffold for Novel Target Screening

As of April 2026, no peer-reviewed bioactivity data (IC₅₀, Kd, EC₅₀), patent claims, or ChEMBL/PubChem BioAssay records have been identified for CAS 1094220-33-3 [1][2]. In contrast, structurally related analogs such as certain 2-(aminoalkyl)benzimidazoles have been extensively characterized as angiotensin II receptor antagonists (e.g., candesartan intermediates), kinase inhibitors, and MCH-R1 antagonists [3][4]. This absence of prior art may represent an advantage for organizations seeking a novel, unencumbered chemical starting point for intellectual property generation, as the scaffold is not yet linked to any specific biological target in the public domain.

Novel scaffold Chemical probe IP landscape

Recommended Research and Industrial Application Scenarios for 2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 1094220-33-3)


Chiral Building Block for Asymmetric Synthesis of Kinase Inhibitors and GPCR Ligands

The compound's chiral secondary amine, embedded within a privileged benzimidazole scaffold, makes it a versatile intermediate for constructing enantiomerically enriched lead compounds. Medicinal chemistry teams can leverage the α-isobutylamine moiety to introduce stereochemical diversity into candidate molecules targeting kinases, GPCRs, or ion channels, where benzimidazole-based inhibitors have shown clinical relevance [1]. The branched side chain may also enhance target selectivity compared to linear or gem-dimethyl analogs, based on class-level SAR trends [2].

Screening Library Enrichment for Novel Target Deconvolution

Given the absence of any publicly disclosed biological activity, this compound is an ideal candidate for inclusion in diversity-oriented screening libraries aimed at identifying novel ligand–target interactions. Its clean pharmacological history reduces the risk of rediscovering known chemotypes and strengthens IP positioning for any newly identified hits [3]. The dihydrochloride salt form further facilitates high-throughput screening by ensuring adequate aqueous solubility [4].

Chemical Probe Development with Enhanced Metabolic Stability Potential

The steric bulk of the isobutyl group adjacent to the primary amine may confer resistance to metabolic N-dealkylation by cytochrome P450 enzymes, a common metabolic soft spot for benzimidazole-alkylamine derivatives [1]. Researchers developing chemical probes for in vivo target engagement studies may prioritize this compound over less sterically hindered analogs, provided that experimental metabolic stability assays confirm this predicted advantage.

Agrochemical Lead Generation via Benzimidazole Functionalization

Benzimidazole derivatives have established utility as fungicides and herbicides in agrochemical research . The target compound's amine functionality allows for facile derivatization into amides, ureas, or sulfonamides, enabling rapid generation of compound libraries for agrochemical screening. Its higher molecular weight and lipophilicity relative to simpler benzimidazole-alkylamines may enhance cuticular penetration in plant or fungal targets.

Quote Request

Request a Quote for 2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.